molecular formula C6H8F3N3O B10903162 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine

1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine

Cat. No.: B10903162
M. Wt: 195.14 g/mol
InChI Key: OXCXHOGQNGPNFK-UHFFFAOYSA-N
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Description

1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a methyl group and a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced through nucleophilic substitution, where the pyrazole derivative reacts with 2,2,2-trifluoroethanol in the presence of a strong base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethoxy group, where nucleophiles like amines or thiols replace the trifluoroethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-ylamine: Similar structure but with different substituents.

    1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-carboxamide: Contains a carboxamide group instead of an amine.

    1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-sulfonamide: Contains a sulfonamide group.

Uniqueness

1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H8F3N3O

Molecular Weight

195.14 g/mol

IUPAC Name

1-methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-amine

InChI

InChI=1S/C6H8F3N3O/c1-12-2-4(10)5(11-12)13-3-6(7,8)9/h2H,3,10H2,1H3

InChI Key

OXCXHOGQNGPNFK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OCC(F)(F)F)N

Origin of Product

United States

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